L-GLUTAMINE (1,2-13C2)
Description
L-Glutamine (1,2-13C2) is a stable isotopically labeled derivative of the amino acid L-glutamine, where carbon-13 replaces natural carbon atoms at positions 1 and 2 of the molecule. This compound is widely utilized in metabolic flux analysis, tracer studies, and pharmacokinetic research due to its ability to track specific carbon pathways without radioactive hazards . With 99% isotopic purity and microbiological/pyrogen testing certification, it is a critical tool for studying glutamine metabolism in cerebrospinal fluid (CSF), cancer biology, and neurotransmitter synthesis .
Properties
Molecular Weight |
148.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing Studies
L-Glutamine (1,2-13C2) is widely used as a tracer in metabolic studies to assess the flux of carbon through metabolic pathways. Its unique isotopic labeling allows researchers to track the incorporation of glutamine into various metabolites.
Key Applications:
- Cancer Metabolism: Research has demonstrated that cancer cells exhibit altered glutamine metabolism compared to normal cells. For instance, studies using L-Glutamine (1,2-13C2) have shown that it can be utilized to trace metabolic pathways leading to the production of energy and biosynthetic precursors in tumor cells .
- Mitochondrial Metabolism: Recent studies highlighted the use of L-Glutamine (1,2-13C2) to map mitochondrial metabolism without interference from other tracers. This application is crucial for understanding how different substrates contribute to energy production in various tissues .
Nutritional Science
L-Glutamine is vital for maintaining gut health and immune function. The isotopically labeled form allows researchers to study its absorption and utilization in vivo.
Key Findings:
- Gut Health Studies: In animal models, L-Glutamine (1,2-13C2) has been used to investigate its role in intestinal health, particularly in conditions like inflammatory bowel disease. The isotopic tracing helps quantify how much glutamine is utilized by the gut mucosa .
- Muscle Metabolism: The compound is also applied in studies assessing muscle recovery and protein synthesis post-exercise. By tracking the incorporation of labeled glutamine into muscle proteins, researchers can better understand its role in recovery and adaptation .
Case Study 1: Cancer Cell Metabolism
A study investigated the biodistribution of L-[5-11C]-glutamine in rodent tumor models using PET imaging. Results indicated significant uptake in tumor cells compared to normal tissues, suggesting its potential as a biomarker for glutaminolytic tumors .
| Parameter | Tumor Cells | Normal Cells |
|---|---|---|
| Maximum Uptake | 17.9% | 3.34% |
| Retention at 60 min | High | Low |
Case Study 2: Mitochondrial Function
Another study employed L-Glutamine (1,2-13C2) to assess mitochondrial function under different metabolic conditions. The results demonstrated that this tracer could effectively differentiate between normal and altered metabolic states in liver tissues .
Analytical Techniques
The analysis of metabolites derived from L-Glutamine (1,2-13C2) typically employs advanced techniques such as:
- Mass Spectrometry (MS): Used for quantifying isotopomers and understanding metabolic fluxes.
- Nuclear Magnetic Resonance (NMR): Provides insights into the structural dynamics of labeled metabolites.
These methods enable researchers to dissect complex metabolic pathways and provide quantitative data on substrate utilization.
Comparison with Similar Compounds
Isotopic Variants of L-Glutamine
The table below compares L-Glutamine (1,2-13C2) with other isotopically labeled forms of L-glutamine:
Key Findings :
- Positional Specificity : The 1,2-13C2 label enables precise tracking of carbons during conversion to glutamic acid and α-ketoglutarate, critical for studying the TCA cycle in cancer cells . In contrast, uniformly labeled 13C5-glutamine provides broader pathway coverage but less positional resolution .
- Degradation Resistance : Studies show minimal degradation of 1,2-13C2-glutamine to 13C2-glutamic acid in CSF, ensuring reliable tracer data .
Comparison with Other 1,2-13C2-Labeled Compounds
L-Glutamine (1,2-13C2) shares its labeling strategy with other compounds, but its applications differ significantly:
Research Insights :
- Metabolic Pathway Specificity: While [1,2-13C2]glucose is used to differentiate glycolysis from the Entner-Doudoroff pathway in bacteria, L-Glutamine (1,2-13C2) focuses on glutaminolysis in eukaryotes .
- Degradation Patterns : Glycine (1,2-13C2) undergoes rapid decarboxylation, whereas 1,2-13C2-glutamine remains stable in CSF, highlighting its suitability for long-term tracer studies .
Comparison with Nitrogen-Labeled Glutamine Derivatives
Compounds like S-(1,2-Dichlorovinyl)-Glutathione-13C2-15N () combine 13C and 15N labels for toxicology studies but differ fundamentally from L-Glutamine (1,2-13C2):
- Structural Complexity: The glutathione derivative includes a dichlorovinyl group, making it a xenobiotic metabolite tracer rather than a natural amino acid .
- Multi-Isotope Labeling : Dual 13C/15N labeling allows simultaneous tracking of carbon and nitrogen, but its niche applications in toxicology contrast with the broader use of 1,2-13C2-glutamine in central metabolism .
Preparation Methods
General Synthetic Approach for L-Glutamine
The classical synthetic routes for L-glutamine, including isotopically labeled variants, typically involve multi-step organic synthesis starting from suitably labeled precursors such as L-glutamate or glucose derivatives enriched with 13C isotopes.
One well-documented method for preparing L(+)-glutamine involves:
N-tritylation of dibenzyl L(+)-glutamate : This step uses triphenylmethyl chloride (trityl chloride) in the presence of triethylamine in chloroform at low temperature (~0°C) to protect the amino group, forming N-trityl dibenzyl glutamate.
Transesterification : The N-trityl dibenzyl glutamate is then treated with an alkali metal alcoholate in a lower alkanol under reflux to exchange ester groups.
Hydrogenation : The resulting N-trityl α-benzyl γ-lower alkyl glutamate is hydrogenated in cyclohexane with triethylamine and a palladium-on-charcoal catalyst to remove the benzyl protecting groups.
Ammonolysis : The N-trityl intermediate is dissolved in aqueous methanolic ammonia, saturated with ammonia gas at low temperature (~-10°C), and allowed to stand at room temperature to complete ammonolysis of the ester group, forming N-trityl L(+)-glutamine.
Detritylation : Finally, the N-trityl protecting group is removed by treatment with about 50% aqueous acetic acid, followed by separation of triphenyl carbinol and isolation of pure L-glutamine.
This method, originally patented (US2883399A), provides a robust route for preparing L-glutamine with high purity and can be adapted to isotopically labeled starting materials to yield L-Glutamine (1,2-13C2).
Isotopically Labeled Precursor Synthesis
For L-Glutamine (1,2-13C2), the isotopic label is introduced through the use of 13C-labeled glucose or glutamate precursors. The metabolic incorporation of 13C from glucose into glutamine has been extensively studied in cell culture and animal models, where 1,2-13C2-glucose is metabolized through glycolysis and the TCA cycle to yield 13C-labeled glutamate and subsequently glutamine.
Metabolic Labeling : Cells or microorganisms are cultured in media containing 1,2-13C2-glucose. The intracellular metabolism converts this glucose into glutamate and glutamine with the 13C label incorporated at the 1 and 2 positions.
Extraction and Purification : After incubation, cells are harvested, and metabolites including labeled glutamine are extracted using a mixture of water and acetonitrile, followed by centrifugation and storage at -80°C prior to analysis and purification.
This biological route is advantageous for producing highly enriched isotopologues of glutamine for research purposes but requires careful control of culture conditions and efficient downstream purification.
Chemical Synthesis vs. Biosynthetic Methods
| Aspect | Chemical Synthesis (e.g., N-trityl method) | Biosynthetic/Metabolic Labeling (using 1,2-13C2-glucose) |
|---|---|---|
| Starting Materials | Labeled glutamate derivatives or protected intermediates | 1,2-13C2-glucose in cell culture or microbial fermentation |
| Isotopic Incorporation | Direct incorporation from labeled precursors | Metabolic incorporation via cellular pathways |
| Complexity | Multi-step with protection/deprotection and catalytic steps | Requires cell culture facilities and metabolic control |
| Purity and Yield | High chemical purity, scalable | High isotopic enrichment, variable yield depending on culture |
| Application | Suitable for large-scale production | Ideal for tracer studies and metabolic flux analysis |
Analytical and Purification Techniques
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is commonly used to analyze and confirm the isotopic enrichment and purity of L-Glutamine (1,2-13C2) after extraction.
Sample Preparation : Cell pellets are shock-frozen in liquid nitrogen, extracted with water/acetonitrile mixtures, vortexed, incubated on ice, and centrifuged to obtain the intracellular metabolite fraction containing labeled glutamine.
Storage : Extracted samples are stored at -80°C to maintain stability before further analysis.
Summary Table of Preparation Steps for L-Glutamine (1,2-13C2)
Q & A
How should researchers design experiments to ensure accurate isotopic tracing using L-GLUTAMINE (1,2-13C2) in metabolic flux analysis?
Answer:
- Experimental Design:
- Labeling Strategy: Use L-GLUTAMINE (1,2-13C2) in cell culture or in vivo models to track glutamine-derived carbon in metabolic pathways (e.g., TCA cycle, nucleotide synthesis). Ensure isotopic steady-state conditions by pre-equilibrating cells with labeled glutamine for ≥24 hours .
- Controls: Include unlabeled L-glutamine controls and validate isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
- Validation: Confirm absence of isotopic scrambling via parallel experiments with alternative labeled forms (e.g., L-GLUTAMINE-3,4-13C2) to rule out non-specific label redistribution .
How can researchers resolve contradictions in metabolic flux data derived from 13C labeling studies using L-GLUTAMINE (1,2-13C2)?
Answer:
- Data Contradiction Analysis:
- Source Identification: Distinguish technical artifacts (e.g., incomplete labeling, isotopic impurity) from biological variability by repeating experiments under identical conditions and cross-validating with orthogonal methods (e.g., RNA-seq or enzyme activity assays) .
- Statistical Modeling: Apply constraint-based metabolic models (e.g., flux balance analysis) to reconcile discrepancies between observed labeling patterns and predicted fluxes .
- Contextual Factors: Account for cell type-specific glutamine utilization (e.g., cancer vs. normal cells) and microenvironmental influences (e.g., hypoxia) that alter metabolic pathway preferences .
What methods ensure isotopic purity and stability of L-GLUTAMINE (1,2-13C2) during long-term storage?
Answer:
- Quality Assurance Protocol:
- Purity Verification: Use high-resolution LC-MS or 13C-NMR to confirm isotopic enrichment (>98%) and absence of unlabeled contaminants .
- Storage Conditions: Store lyophilized powder at -80°C under inert gas (argon) to prevent degradation. For solutions, prepare fresh aliquots in pH-stable buffers (e.g., PBS) and avoid freeze-thaw cycles .
- Stability Testing: Periodically reassay stored samples to detect degradation products (e.g., pyroglutamate) via reverse-phase HPLC .
What advanced statistical approaches are recommended for integrating multi-omics data with 13C flux analysis using L-GLUTAMINE (1,2-13C2)?
Answer:
- Data Integration Framework:
- Bayesian Inference: Combine flux measurements with transcriptomic/proteomic data to infer regulatory nodes influencing glutamine metabolism .
- Principal Component Analysis (PCA): Identify dominant variables contributing to flux variability across experimental replicates .
- Machine Learning: Train models on labeled datasets to predict flux distributions under untested conditions (e.g., drug perturbations) .
How should researchers report the use of L-GLUTAMINE (1,2-13C2) in publications to ensure reproducibility?
Answer:
- Methodological Reporting Standards:
- Chemical Specifications: Include manufacturer, CAS number (56-85-9 for unlabeled form), batch number, isotopic purity (%), and storage conditions .
- Experimental Protocol: Detail labeling duration, concentration, and medium composition (e.g., glucose/glutamine ratios) .
- Validation Data: Provide raw isotopic enrichment values and chromatograms in supplementary materials .
How can researchers quantify and mitigate measurement uncertainty in 13C isotopic enrichment assays?
Answer:
- Uncertainty Quantification:
- Error Propagation: Calculate combined uncertainty from MS instrument precision (±1–2%), sample preparation variability, and natural isotope abundance corrections .
- Calibration: Use internal standards (e.g., uniformly 13C-labeled glutamate) to normalize signal drift .
- Monte Carlo Simulations: Model worst-case error scenarios to assess robustness of flux conclusions .
What strategies optimize literature reviews for studies involving isotopically labeled glutamine?
Answer:
- Systematic Search Protocol:
- Keyword Selection: Combine terms like "L-GLUTAMINE (1,2-13C2)," "metabolic flux analysis," and "13C isotopomer" with Boolean operators to filter non-relevant results .
- Database Filters: Use PubMed/Embase filters for publication type (e.g., "research article") and impact factor thresholds to prioritize high-quality studies .
- Citation Tracking: Employ tools like Web of Science to identify seminal papers citing foundational 13C-tracing methodologies .
How can cross-disciplinary teams address challenges in interpreting 13C labeling data from complex biological systems?
Answer:
- Collaborative Workflow:
- Role Specialization: Assign team members to distinct tasks (e.g., MS data acquisition, metabolic modeling, statistical validation) to leverage expertise .
- Orthogonal Validation: Pair 13C flux data with knockout models or pharmacological inhibitors to confirm pathway contributions .
- Consensus Workshops: Host data reconciliation sessions to align interpretations across disciplines (e.g., biochemistry vs. computational biology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
